4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol

Description

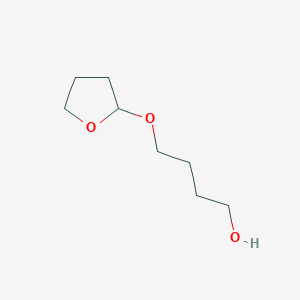

Structure

3D Structure

Properties

IUPAC Name |

4-(oxolan-2-yloxy)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c9-5-1-2-6-10-8-4-3-7-11-8/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPJHMFXHISVBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)OCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30471608 | |

| Record name | 2-(4'-hydroxybutoxy)-tetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64001-06-5 | |

| Record name | 2-(4'-hydroxybutoxy)-tetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol from 1,4-Butanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-((tetrahydrofuran-2-yl)oxy)butan-1-ol, a notable by-product in the industrial production of tetrahydrofuran (THF) from 1,4-butanediol. While often considered an impurity, this unique ether-alcohol possesses potential applications as a specialty chemical intermediate in polymer science and pharmaceutical development.[1] This document outlines a proposed synthetic protocol, based on the acid-catalyzed self-condensation of 1,4-butanediol, with a focus on reaction conditions that theoretically favor the formation of the dimeric ether over intramolecular cyclization to THF. Detailed experimental procedures, characterization data, and process visualizations are provided to support researchers in the targeted synthesis and study of this compound.

Introduction

This compound (CAS No. 64001-06-5) is a C8 ether-alcohol that arises from the dimerization of 1,4-butanediol under conditions typically employed for the synthesis of tetrahydrofuran (THF).[1][2] In the acid-catalyzed dehydration of 1,4-butanediol, the primary reaction pathway is an intramolecular cyclization to yield THF. However, an intermolecular reaction can also occur, where one molecule of 1,4-butanediol reacts with a protonated intermediate of another, leading to the formation of this compound. Understanding the kinetics and mechanisms that influence the ratio of intramolecular versus intermolecular reactions is key to selectively synthesizing this compound. This guide proposes a methodological approach to favor the intermolecular pathway.

Physicochemical and Spectroscopic Data

A summary of the known and predicted physicochemical and spectroscopic properties of this compound is presented below. This data is crucial for the identification and characterization of the synthesized product.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆O₃ | [2][3][4] |

| Molecular Weight | 160.21 g/mol | [2][3][4] |

| IUPAC Name | 4-(oxolan-2-yloxy)butan-1-ol | [3] |

| CAS Number | 64001-06-5 | [2][3] |

| Boiling Point (Predicted) | 260.0 ± 35.0 °C | |

| Density (Predicted) | 1.04 ± 0.1 g/cm³ | [5] |

| pKa (Predicted) | 15.05 ± 0.10 | [5] |

| Form | Oil | [5] |

| Color | Colourless | [5] |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) | [5] |

| ¹H NMR (Predicted) | Distinct signals for butanol chain and THF ring protons. Protons adjacent to oxygen atoms are expected to be downfield. Characteristic spin-spin splitting is anticipated. | |

| ¹³C NMR (Predicted) | Signals corresponding to the eight carbon atoms, with those bonded to oxygen appearing at lower field. | [6] |

| IR Spectroscopy (Predicted) | A broad O-H stretching band for the alcohol group and C-O stretching bands for the ether linkages. | [1] |

| Mass Spectrometry (Predicted m/z) | [M+H]⁺: 161.11722, [M+Na]⁺: 183.09916 | [7] |

Proposed Synthesis Protocol

The following experimental protocol is a proposed method for the synthesis of this compound from 1,4-butanediol. This procedure is based on the known acid-catalyzed dehydration of 1,4-butanediol to THF, with modifications aimed at promoting the intermolecular etherification.

Materials and Reagents

-

1,4-Butanediol (Reagent Grade, >99%)

-

Sulfuric Acid (Concentrated, 98%) or a solid acid catalyst (e.g., Amberlyst-15, Nafion NR-50)

-

Sodium Bicarbonate (Saturated aqueous solution)

-

Anhydrous Magnesium Sulfate

-

Dichloromethane (ACS Grade)

-

Deionized Water

Equipment

-

Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Experimental Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-butanediol (90.12 g, 1.0 mol).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mol%) to the stirring 1,4-butanediol at room temperature. The addition should be done carefully to control any initial exotherm.

-

Reaction: Heat the reaction mixture to a controlled temperature, for example, 120-140°C. The progress of the reaction should be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The goal is to find a temperature that favors the formation of the dimer over the cyclization to THF.

-

Quenching: After the desired reaction time, cool the mixture to room temperature. Slowly and carefully neutralize the acid catalyst by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to isolate the this compound from unreacted 1,4-butanediol, THF, and other by-products.

Reaction Mechanism and Experimental Workflow Visualization

The synthesis of this compound from 1,4-butanediol proceeds through an acid-catalyzed mechanism. The key steps involve the protonation of a hydroxyl group, followed by either an intramolecular or intermolecular nucleophilic attack.

The experimental workflow for the synthesis and purification of the target compound is outlined below.

Safety Considerations

-

Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

1,4-Butanediol can cause eye irritation.

-

Dichloromethane is a volatile and potentially carcinogenic solvent and should be handled in a well-ventilated fume hood.

-

The reaction should be performed with adequate ventilation.

Conclusion

This technical guide provides a foundational framework for the synthesis of this compound from 1,4-butanediol. By carefully controlling the reaction conditions of the acid-catalyzed self-condensation, it is theoretically possible to favor the formation of this dimeric ether over the more common intramolecular cyclization product, THF. The proposed experimental protocol, along with the compiled physicochemical and spectroscopic data, offers a starting point for researchers interested in exploring the synthesis and potential applications of this compound. Further optimization of the reaction parameters will be necessary to maximize the yield and purity of the desired product.

References

- 1. This compound|CAS 64001-06-5 [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C8H16O3 | CID 11744922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 4-[(tetrahydro-2-furanyl)oxy]-1-butanol | 64001-06-5 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. PubChemLite - this compound (C8H16O3) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Spectroscopic Data of 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the spectroscopic properties of 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol (CAS No. 64001-06-5). Despite its relevance as a chemical intermediate in polymer science and organic synthesis, publicly available experimental spectroscopic data is scarce.[1] This document summarizes the available predicted data, provides generalized experimental protocols for its synthesis and spectroscopic characterization, and presents a logical workflow for such a chemical analysis. The information is intended to guide researchers in the synthesis, purification, and structural elucidation of this compound.

Introduction

This compound is a bifunctional organic molecule featuring a tetrahydrofuran ring linked via an ether bond to a butanol chain.[1] Its molecular formula is C8H16O3, and it has a molecular weight of 160.21 g/mol .[1][2] This compound is noted as an impurity in the production of Poly(butylene terephthalate) and a by-product in the synthesis of 1,4-Butanediol.[1] Its structure makes it a potentially useful building block in the synthesis of more complex molecules, including specialized polymers and pharmaceutical agents.[1] A thorough understanding of its spectroscopic characteristics is essential for its identification, quantification, and quality control in these applications.

Spectroscopic Data

A comprehensive search of publicly accessible databases did not yield experimental ¹H NMR, ¹³C NMR, or IR spectra for this compound. However, predicted mass spectrometry data is available and summarized below.

Mass Spectrometry

Predicted collision cross-section (CCS) values for various adducts of the molecule have been calculated and are presented in Table 1.[3] This data can be valuable for mass spectrometry-based identification, particularly in complex matrices.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 161.11722 | 135.3 |

| [M+Na]⁺ | 183.09916 | 140.5 |

| [M-H]⁻ | 159.10266 | 137.3 |

| [M+NH₄]⁺ | 178.14376 | 155.7 |

| [M+K]⁺ | 199.07310 | 140.9 |

| [M+H-H₂O]⁺ | 143.10720 | 130.1 |

| [M+HCOO]⁻ | 205.10814 | 156.2 |

| [M+CH₃COO]⁻ | 219.12379 | 172.5 |

| Table 1: Predicted Mass Spectrometry Data for this compound. Data sourced from PubChemLite.[3] |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and spectroscopic characterization of this compound. These are based on standard organic chemistry laboratory techniques.

Synthesis Protocol: Acid-Catalyzed Etherification

A plausible synthetic route to this compound is the acid-catalyzed reaction of 2-hydroxytetrahydrofuran with 1,4-butanediol.

Materials:

-

2-Hydroxytetrahydrofuran

-

1,4-Butanediol (in excess)

-

Acid catalyst (e.g., p-toluenesulfonic acid or a strong acidic resin)

-

Anhydrous solvent (e.g., toluene or dichloromethane)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Apparatus for reflux with Dean-Stark trap (if using toluene) or standard reflux setup

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and Dean-Stark trap if applicable), add 1,4-butanediol and the chosen anhydrous solvent.

-

Add a catalytic amount of the acid catalyst.

-

Slowly add 2-hydroxytetrahydrofuran to the stirred solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to obtain pure this compound.

Spectroscopic Characterization Protocols

Instrumentation:

-

NMR spectrometer (e.g., 300 MHz or higher)

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified product in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Expected signals would include multiplets for the methylene protons of the tetrahydrofuran and butanol moieties, a broad singlet for the hydroxyl proton (which can be exchanged with D₂O), and a characteristic signal for the proton on the acetal carbon.

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

The spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule, unless there is accidental peak overlap.

Instrumentation:

-

Fourier-transform infrared (FTIR) spectrometer

Sample Preparation:

-

For a liquid sample, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Expected characteristic absorption bands include a broad O-H stretch around 3300-3500 cm⁻¹, C-H stretching vibrations around 2850-3000 cm⁻¹, and a strong C-O stretching band for the ether linkage around 1050-1150 cm⁻¹.

Instrumentation:

-

Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum in both positive and negative ion modes to observe different adducts as predicted in Table 1. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement to confirm the elemental composition.

Workflow and Pathway Diagrams

The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

References

In-Depth NMR Analysis of 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol: A Technical Guide

This technical guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document details predicted spectral data, experimental protocols for data acquisition, and logical workflows for NMR analysis.

Predicted NMR Spectral Data

Due to the limited availability of public experimental spectra for this compound, the following tables present high-quality predicted 1H and 13C NMR data. These predictions are based on established computational models and provide a reliable reference for the structural elucidation of the molecule.

Predicted 1H NMR Data

The predicted 1H NMR spectrum of this compound in CDCl3 is summarized in Table 1. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

| Atom Number | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration |

| H1' | 5.25 | triplet | 3.5 | 1H |

| H4'a, H4'b | 3.85 | multiplet | 2H | |

| H1a, H1b | 3.75 - 3.65 | multiplet | 2H | |

| H4a, H4b | 3.60 | triplet | 6.5 | 2H |

| OH | (variable) | singlet | 1H | |

| H2'a, H2'b | 2.00 - 1.80 | multiplet | 2H | |

| H3'a, H3'b | 1.75 - 1.55 | multiplet | 2H | |

| H2a, H2b | 1.70 - 1.50 | multiplet | 2H | |

| H3a, H3b | 1.65 - 1.45 | multiplet | 2H |

Table 1: Predicted 1H NMR Data for this compound

Predicted 13C NMR Data

The predicted broadband proton-decoupled 13C NMR spectrum of this compound in CDCl3 is presented in Table 2. Chemical shifts (δ) are referenced to the solvent signal.

| Atom Number | Chemical Shift (ppm) |

| C1' | 104.5 |

| C4' | 68.0 |

| C1 | 67.5 |

| C4 | 62.5 |

| C2' | 32.0 |

| C3 | 30.0 |

| C2 | 26.0 |

| C3' | 24.0 |

Table 2: Predicted 13C NMR Data for this compound

Experimental Protocols

The following section outlines the standard operating procedures for acquiring high-resolution 1H and 13C NMR spectra of liquid samples such as this compound.

Sample Preparation

-

Sample Quantity : For 1H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent. For 13C NMR, a more concentrated sample of 50-100 mg is recommended.

-

Solvent Selection : Chloroform-d (CDCl3) is a common choice for its ability to dissolve a wide range of organic compounds. Other deuterated solvents such as acetone-d6, DMSO-d6, or benzene-d6 can also be used depending on the sample's solubility.

-

Internal Standard : Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.00 ppm). A common practice is to use a deuterated solvent containing 0.03-0.05% TMS.

-

Dissolution and Filtration : Dissolve the sample in the deuterated solvent in a clean, dry vial. To remove any particulate matter that could affect the magnetic field homogeneity, filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube.

-

Labeling : Clearly label the NMR tube with the sample identification.

NMR Instrument Parameters

-

Spectrometer : Data acquisition is typically performed on a 300 MHz or higher field NMR spectrometer.

-

Locking and Shimming : The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by shimming on the lock signal to achieve sharp, symmetrical peaks.

-

1H NMR Acquisition :

-

Pulse Sequence : A standard single-pulse sequence is generally used.

-

Acquisition Time : Typically 2-4 seconds.

-

Relaxation Delay : A delay of 1-5 seconds between pulses.

-

Number of Scans : 8 to 16 scans are usually sufficient for a sample of this concentration.

-

Spectral Width : A spectral width of -2 to 12 ppm is appropriate.

-

-

13C NMR Acquisition :

-

Pulse Sequence : A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

-

Acquisition Time : Typically 1-2 seconds.

-

Relaxation Delay : A delay of 2-5 seconds.

-

Number of Scans : A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of 13C.

-

Spectral Width : A spectral width of 0 to 220 ppm is standard.

-

-

Data Processing : The acquired Free Induction Decay (FID) is processed using a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum.

Visualizations

The following diagrams illustrate the molecular structure with atom numbering for NMR assignment and a general workflow for NMR analysis.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Caption: General workflow for NMR analysis from sample preparation to structural elucidation.

In-Depth Technical Guide: FT-IR Spectrum of 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic profile of 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol. It includes predicted spectral data based on its functional groups, detailed experimental protocols for spectral acquisition, and a workflow for analysis, designed to aid in the characterization and quality control of this compound in a research and development setting.

Data Presentation: Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by the vibrational modes of its primary alcohol and cyclic ether functional groups. The following table summarizes the expected characteristic absorption bands, their corresponding vibrational modes, and typical wavenumber ranges.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3500 - 3200 | Strong, Broad | O-H Stretch (Hydrogen-bonded) | Primary Alcohol |

| ~2900 | Strong | C-H Stretch (sp³ hybridized) | Alkane (backbone) |

| 1300 - 1000 | Strong | C-O Stretch | Ether and Primary Alcohol |

| ~1120 | Strong | Asymmetric C-O-C Stretch | Dialkyl Ether |

| 1075 - 1000 | Strong | C-O Stretch | Primary Alcohol |

Note: The broadness of the O-H stretch is a key feature, resulting from intermolecular hydrogen bonding.[1][2][3] The C-O stretching region between 1300-1000 cm⁻¹ will likely contain overlapping bands from both the alcohol and the ether functionalities.[4][5][6][7]

Experimental Protocols for FT-IR Analysis

The acquisition of a high-quality FT-IR spectrum for a liquid sample like this compound can be achieved through several methods. Two common and effective protocols are detailed below.

Protocol 1: Neat Liquid Film on Salt Plates (Transmission Mode)

This is a traditional method for obtaining the FT-IR spectrum of a pure liquid.

Materials:

-

FT-IR Spectrometer

-

Polished salt plates (e.g., NaCl or KBr)

-

Desiccator for plate storage

-

Pasteur pipette

-

Appropriate solvent for cleaning (e.g., acetone or isopropanol)

-

Kimwipes

Procedure:

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has undergone its startup diagnostics.

-

Background Spectrum: Run a background scan with the empty sample compartment to account for atmospheric H₂O and CO₂.

-

Sample Preparation:

-

Retrieve two clean, dry salt plates from a desiccator.[8] Handle them by the edges to avoid transferring moisture and oils.

-

Using a Pasteur pipette, place one small drop of this compound onto the center of one plate.[8][9][10]

-

Carefully place the second salt plate on top, gently rotating it a quarter turn to spread the liquid into a thin, uniform film between the plates.[9] The film should be free of air bubbles.

-

-

Data Acquisition:

-

Place the assembled salt plates into the sample holder in the spectrometer's sample compartment.

-

Acquire the FT-IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Cleaning:

Protocol 2: Attenuated Total Reflectance (ATR)

ATR is a modern, rapid method that requires minimal sample preparation.[11]

Materials:

-

FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

Micropipette or Pasteur pipette

-

Solvent for cleaning (e.g., isopropanol)

-

Kimwipes

Procedure:

-

Instrument Preparation: Ensure the spectrometer and ATR accessory are ready for measurement.

-

Background Spectrum: With the clean, empty ATR crystal, run a background scan. This is crucial for accurate data.

-

Sample Application:

-

Place a single drop of this compound directly onto the surface of the ATR crystal.[12] Ensure the crystal is fully covered by the sample.

-

-

Data Acquisition:

-

Cleaning:

-

After the measurement, thoroughly clean the ATR crystal surface by wiping with a Kimwipe soaked in isopropanol until all traces of the sample are gone.[14]

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the FT-IR analysis of an organic compound.

Caption: Logical workflow for FT-IR analysis.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rockymountainlabs.com [rockymountainlabs.com]

- 7. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. researchgate.net [researchgate.net]

- 11. jascoinc.com [jascoinc.com]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

Physical and chemical properties of 2-(4-hydroxybutoxy)tetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Hydroxybutoxy)tetrahydrofuran is a heterocyclic organic compound. It is recognized primarily as a by-product in the industrial synthesis of 1,4-butanediol and as an impurity in Poly(butylene terephthalate) (PBT)[1][2]. Its chemical structure features a tetrahydrofuran ring linked to a butoxy alcohol chain. This guide provides a comprehensive overview of its known physical and chemical properties, drawing from available data.

Chemical and Physical Properties

The following tables summarize the key physical and chemical properties of 2-(4-hydroxybutoxy)tetrahydrofuran. It is important to note that much of the publicly available data is predicted rather than experimentally determined.

Table 1: General and Physical Properties

| Property | Value | Source |

| Appearance | Colourless Liquid | [1] |

| Molecular Formula | C₈H₁₆O₃ | [1][2][3] |

| Molecular Weight | 160.21 g/mol | [1][2][3] |

| Boiling Point | 260.0 ± 35.0 °C (Predicted) | [3] |

| Density | 1.04 ± 0.1 g/cm³ (Predicted) | [3] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [3] |

Table 2: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 64001-06-5 | [1][2][3] |

| IUPAC Name | 4-(tetrahydrofuran-2-yloxy)butan-1-ol | |

| Synonyms | 4-[(Tetrahydro-2-furanyl)oxy]-1-butanol | [1][2] |

| InChI | InChI=1S/C8H16O3/c9-5-1-2-6-10-8-4-3-7-11-8/h8-9H,1-7H2 | [1] |

| InChIKey | NMPJHMFXHISVBR-UHFFFAOYSA-N | [1] |

| SMILES | OCCCCOC1CCCO1 | [1] |

Table 3: Predicted Chemical Properties

| Property | Value | Source |

| pKa | 15.05 ± 0.10 | [3] |

| XLogP3-AA | 0.6 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 5 | [4] |

| Topological Polar Surface Area | 38.7 Ų | [4] |

Experimental Protocols

Hypothetical Synthesis Workflow

The following diagram illustrates a potential workflow for the synthesis of 2-(4-hydroxybutoxy)tetrahydrofuran.

Caption: Hypothetical synthesis workflow for 2-(4-hydroxybutoxy)tetrahydrofuran.

Methodological Details

-

Reaction Setup: To a solution of 1,4-butanediol in an inert solvent such as toluene, a catalytic amount of a strong acid like p-toluenesulfonic acid is added.

-

Addition of Reactant: 2,3-Dihydrofuran is added dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.

-

Workup: The reaction is quenched by the addition of a mild base, for instance, a saturated aqueous solution of sodium bicarbonate. The aqueous layer is separated from the organic layer.

-

Extraction and Drying: The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over an anhydrous salt like magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to yield pure 2-(4-hydroxybutoxy)tetrahydrofuran.

Note: This is a generalized protocol and would require optimization for yield and purity.

Spectroscopic Data

As of the date of this document, publicly accessible, experimentally determined spectroscopic data (NMR, IR, MS) for 2-(4-hydroxybutoxy)tetrahydrofuran is limited. Researchers are advised to acquire analytical data on their synthesized or procured material for confirmation of its identity and purity.

Safety and Handling

Based on available safety data sheets for similar chemical compounds, the following handling precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

-

Ventilation: Use in a well-ventilated area.

-

Storage: Store in a tightly closed container in a cool, dry place.

-

Incompatibilities: Avoid contact with strong oxidizing agents.

Applications and Relevance

The primary relevance of 2-(4-hydroxybutoxy)tetrahydrofuran in the scientific and industrial sectors is as a known impurity and by-product[1][2]. Its presence can be of interest to researchers working on the quality control and characterization of polymers like PBT and in the manufacturing of 1,4-butanediol. Understanding its properties is crucial for developing methods for its detection, quantification, and removal in these contexts.

Conclusion

This technical guide provides a summary of the currently available information on the physical and chemical properties of 2-(4-hydroxybutoxy)tetrahydrofuran. While there is a lack of detailed experimental data in the public domain, the provided information serves as a useful starting point for researchers and professionals. Further experimental investigation is necessary to fully characterize this compound.

References

An In-depth Technical Guide to 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol (CAS No. 64001-06-5), a molecule of significant interest in polymer science and organic synthesis. The document details its initial discovery as a by-product in industrial processes and outlines the first documented synthetic methodologies. This guide is intended to be a core resource, presenting detailed experimental protocols, quantitative data, and visual representations of the relevant chemical pathways to support further research and development.

Discovery: An Industrial By-product

The discovery of this compound is intrinsically linked to large-scale industrial chemical production. It has been identified as a notable by-product in the synthesis of 1,4-Butanediol and as an impurity in the manufacturing of Poly(butylene terephthalate) (PBT).[1][2][3] Its presence in these processes is a result of side reactions, and its characterization has been crucial for quality control and process optimization in the polymer industry.

The formation of this compound as a by-product can be understood as a dimerization of tetrahydrofuran (THF) or a reaction between THF and 1,4-butanediol under acidic conditions, which are often present during these manufacturing processes. This context of discovery underscores the molecule's stability and its facile formation from common industrial precursors.

First Documented Synthesis

While initially identified as a by-product, the intentional synthesis of this compound has been documented, notably in the context of creating reference standards for analytical purposes and for its use as a building block in further organic synthesis. An early method for its preparation is detailed in U.S. Patent 6,350,924 B1. This synthesis involves the acid-catalyzed reaction of 2,3-dihydrofuran with an excess of 1,4-butanediol.

General Reaction Scheme

The core of the synthesis is an acid-catalyzed addition of an alcohol (1,4-butanediol) to a vinyl ether (2,3-dihydrofuran). The reaction proceeds by protonation of the double bond in 2,3-dihydrofuran, creating a resonance-stabilized carbocation. This cation is then attacked by one of the hydroxyl groups of 1,4-butanediol, forming the ether linkage. A final deprotonation step yields the target molecule.

Experimental Protocols

The following experimental protocol is adapted from the general procedures that would be employed for the synthesis described in U.S. Patent 6,350,924 B1.

Objective: To synthesize this compound.

Materials:

-

2,3-Dihydrofuran

-

1,4-Butanediol (in excess)

-

Acid catalyst (e.g., p-toluenesulfonic acid or a strong acidic ion-exchange resin)

-

Anhydrous diethyl ether or other suitable organic solvent

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: A reaction flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with an excess of 1,4-butanediol and a catalytic amount of the acid catalyst.

-

Addition of Reactant: 2,3-Dihydrofuran is added dropwise to the stirred solution at a controlled temperature, typically starting at 0°C to manage the exothermic reaction, and then allowing it to warm to room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material (2,3-dihydrofuran) is consumed.

-

Work-up: The reaction mixture is quenched by the addition of a saturated sodium bicarbonate solution to neutralize the acid catalyst. The aqueous layer is extracted multiple times with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield the final product.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 64001-06-5 | [2][4] |

| Molecular Formula | C₈H₁₆O₃ | [2][4] |

| Molecular Weight | 160.21 g/mol | [2][4] |

| Boiling Point | 260.0 ± 35.0 °C (Predicted) | [2][5] |

| Density | 1.04 ± 0.1 g/cm³ (Predicted) | [2] |

| Appearance | Colorless oil |

Table 2: Synthesis Parameters (Illustrative)

| Parameter | Value/Condition |

| Reactant Ratio | 1,4-Butanediol in molar excess |

| Catalyst | Acid catalyst (catalytic amount) |

| Reaction Temperature | 0°C to room temperature |

| Purity (Typical) | >96% after purification |

Signaling Pathways and Logical Relationships

As a relatively simple organic molecule, this compound is not directly involved in biological signaling pathways. However, its formation as a by-product in the synthesis of 1,4-butanediol can be represented as a logical relationship diagram.

Conclusion

This compound serves as an excellent case study of a molecule discovered through industrial process analysis that has subsequently found utility as a synthetic intermediate. The understanding of its formation as a by-product is critical for the optimization of large-scale chemical manufacturing, while the development of its targeted synthesis provides researchers with access to this versatile building block. This guide has provided the foundational knowledge of its discovery, synthesis, and key properties to aid in its application in research and development.

References

An In-depth Technical Guide to 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol: Theoretical and Computational Perspectives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational aspects of 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol (CAS: 64001-06-5), a versatile chemical intermediate. With applications in polymer science and as a building block for pharmaceutical agents, a thorough understanding of its molecular properties is crucial.[1] This document summarizes key computational data, outlines plausible experimental protocols for its synthesis and characterization, and visualizes workflows relevant to its study. While detailed experimental data for this specific molecule is sparse in publicly available literature, this guide consolidates existing knowledge and theoretical predictions to serve as a valuable resource for researchers.

Molecular Properties and Computational Data

This compound, with the molecular formula C8H16O3, possesses a unique structure combining a tetrahydrofuran ring linked via an ether bond to a butanol chain. This structure includes a stereocenter at the 2-position of the tetrahydrofuran ring. A summary of its computed physicochemical properties is presented below.

Computed Physicochemical Properties

A collection of computed properties provides foundational information about the molecule's behavior and characteristics. These values are derived from computational models and are valuable for predicting its interactions and reactivity.

| Property | Value | Source |

| Molecular Weight | 160.21 g/mol | PubChem |

| Molecular Formula | C8H16O3 | PubChem |

| XLogP3 | 0.6 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

| Exact Mass | 160.109944368 Da | PubChem |

| Topological Polar Surface Area | 38.7 Ų | PubChem |

| Heavy Atom Count | 11 | PubChem |

| Complexity | 95.3 | PubChem |

| Boiling Point (Predicted) | 260.0 ± 35.0 °C | ChemicalBook |

| Density (Predicted) | 1.04 ± 0.1 g/cm³ | ChemicalBook |

| pKa (Predicted) | 15.05 ± 0.10 | ChemicalBook |

Predicted Mass Spectrometry Data

Predicted collision cross section (CCS) values provide insights into the molecule's shape and size in the gas phase, which is particularly relevant for mass spectrometry-based analyses.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 161.11722 | 135.3 |

| [M+Na]⁺ | 183.09916 | 140.5 |

| [M-H]⁻ | 159.10266 | 137.3 |

| [M+NH₄]⁺ | 178.14376 | 155.7 |

| [M+K]⁺ | 199.07310 | 140.9 |

| [M+H-H₂O]⁺ | 143.10720 | 130.1 |

Data sourced from PubChemLite.

Synthesis and Experimental Protocols

Synthesis via Cyclodehydration of 2-Butyrolactone (Conceptual)

This approach involves the acid-catalyzed reaction of 2-butyrolactone.

-

Reaction Principle: An acid catalyst, such as sulfuric or phosphoric acid, is used to promote the cyclodehydration reaction.

-

Reagents and Equipment:

-

2-Butyrolactone (starting material)

-

Sulfuric acid or phosphoric acid (catalyst)

-

An inert reaction vessel

-

Anhydrous ether (for washing)

-

Vacuum drying apparatus

-

-

Procedure Outline:

-

Combine 2-butyrolactone and the acid catalyst in an inert reaction vessel.

-

The reaction proceeds, and upon completion, the liquid phase is removed.

-

The product is expected to precipitate and can be collected.

-

The solid product is washed with ether and dried under vacuum to yield 2-(4-Hydroxybutoxy)tetrahydrofuran.

-

Synthesis via Williamson Ether Synthesis (Conceptual)

This classic method for forming ethers would involve the reaction of an alkoxide with an alkyl halide. Two potential disconnections are possible.

-

Route A: Reaction of the alkoxide of tetrahydrofuran-2-ol with a 4-halobutan-1-ol derivative (with a protected alcohol).

-

Route B: Reaction of the alkoxide of 1,4-butanediol with a 2-halotetrahydrofuran.

A representative workflow for such a synthesis is depicted below.

References

Technical Guide on the Solubility of 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a technical overview of the physicochemical properties and solubility profile of 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol (CAS No. 64001-06-5). While comprehensive quantitative solubility data is limited in publicly available literature, this guide consolidates known qualitative data and offers predictions based on the compound's molecular structure. A detailed experimental protocol for determining solubility via the isothermal shake-flask method is provided to enable researchers to generate precise quantitative data. The significance of solubility for this compound, particularly in its role as a chemical intermediate in polymer science and pharmaceutical development, is also discussed.

Physicochemical Properties

This compound is a bifunctional organic molecule featuring a primary alcohol and a tetrahydrofuran ether linkage.[1] Its structure influences its polarity and potential for hydrogen bonding, which are key determinants of its solubility. A summary of its key properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 64001-06-5 | [2][3] |

| Molecular Formula | C₈H₁₆O₃ | [2][3] |

| Molecular Weight | 160.21 g/mol | [2][3] |

| IUPAC Name | 4-(oxolan-2-yloxy)butan-1-ol | [2] |

| Boiling Point (Predicted) | 260.0 ± 35.0 °C | [3][4] |

| Density (Predicted) | 1.04 ± 0.1 g/cm³ | [3][4] |

| pKa (Predicted) | 15.05 ± 0.10 | [3][4] |

| XLogP3 (Predicted) | 0.6 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

Solubility Profile

The principle of "like dissolves like" suggests that the polarity of a solvent is a primary factor in its ability to dissolve a solute.[5][6] The structure of this compound, with its hydroxyl group and ether oxygens, allows for hydrogen bonding with protic solvents. Its carbon backbone provides some non-polar character.

Specific experimental data is sparse; however, some sources indicate slight solubility in chloroform and ethyl acetate.[3][4] The following table summarizes this information and provides a predicted solubility profile in other common laboratory solvents based on structural analysis.

Table 2: Known and Predicted Solubility of this compound

| Solvent | Solvent Type | Known/Predicted Solubility | Rationale for Prediction |

| Water | Polar Protic | Moderately Soluble | Capable of hydrogen bonding, but the C8 backbone may limit miscibility. |

| Methanol, Ethanol | Polar Protic | Soluble to Miscible | Strong hydrogen bonding potential with short-chain alcohols. |

| Acetone, Acetonitrile | Polar Aprotic | Soluble | Polarity is sufficient to dissolve the compound. |

| Ethyl Acetate | Moderately Polar Aprotic | Slightly Soluble (Known) | - |

| Dichloromethane | Non-polar Aprotic | Soluble | Often a good solvent for moderately polar organic molecules. |

| Chloroform | Non-polar Aprotic | Slightly Soluble (Known) | - |

| Tetrahydrofuran (THF) | Polar Aprotic | Miscible | Structural similarity ("like dissolves like"). |

| Toluene | Non-polar Aprotic | Sparingly Soluble | Limited polarity. |

| Hexane | Non-polar Aprotic | Insoluble to Sparingly Soluble | Mismatch in polarity. |

Note: Predicted solubilities are estimations and should be confirmed experimentally.

Experimental Protocol for Solubility Determination

To obtain precise quantitative data, a standardized method such as the isothermal shake-flask method is recommended. This procedure measures the concentration of a saturated solution at a constant temperature.[7][8]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature (e.g., 25°C).

Materials:

-

This compound (purity >98%)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or sealed test tubes

-

Constant temperature orbital shaker or water bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., GC-FID, HPLC-UV/RI)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. An excess is confirmed by the presence of undissolved solute.

-

Equilibration: Seal the vials and place them in a constant temperature shaker set to 25°C. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest at the constant temperature for at least 4 hours to permit the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the sample through a syringe filter into a clean vial to remove all particulate matter.

-

Quantification: Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the sample using a validated GC or HPLC method to determine the concentration.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Relevance in Research and Drug Development

This compound serves as a chemical intermediate in organic synthesis and is a known by-product in the manufacturing of 1,4-Butanediol and an impurity in Poly(butylene terephthalate).[1] The tetrahydrofuran ring is a key structural component in numerous FDA-approved pharmaceuticals.[9] Understanding the solubility of intermediates like this is critical for:

-

Reaction Optimization: Selecting appropriate solvents to ensure reactants are in the same phase.

-

Purification: Developing crystallization or chromatography methods.

-

Formulation: For compounds intended for biological screening, solubility in aqueous and organic media is essential for creating suitable formulations.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical role of solubility in the context of chemical development.

Caption: Workflow of the isothermal shake-flask method for solubility determination.

Caption: Logical relationship between solubility and key stages of chemical development.

References

- 1. This compound|CAS 64001-06-5 [benchchem.com]

- 2. This compound | C8H16O3 | CID 11744922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. 4-[(tetrahydro-2-furanyl)oxy]-1-butanol | 64001-06-5 [amp.chemicalbook.com]

- 5. chem.ws [chem.ws]

- 6. Khan Academy [khanacademy.org]

- 7. researchgate.net [researchgate.net]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Thermal Stability and Decomposition of 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview based on available chemical principles and data for analogous compounds. As of the date of this guide, specific experimental data on the thermal stability and decomposition of 4-((tetrahydrofuran-2-yl)oxy)butan-1-ol is not available in published scientific literature. The proposed decomposition pathways are therefore hypothetical and intended to serve as a guide for future research.

Introduction

This compound is a bifunctional organic molecule containing both a cyclic ether (acetal) and a primary alcohol functional group. It is recognized as a significant impurity in the industrial production of Poly(butylene terephthalate) (PBT) and a by-product in the synthesis of 1,4-Butanediol.[1][2] Understanding its thermal stability and decomposition pathways is crucial for optimizing polymer manufacturing processes, ensuring product purity, and for its potential applications in organic synthesis.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting thermal analysis experiments.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O₃ | [3] |

| Molecular Weight | 160.21 g/mol | [3] |

| CAS Number | 64001-06-5 | [3] |

| Boiling Point (Predicted) | 260.0 ± 35.0 °C | [4] |

| Density (Predicted) | 1.04 ± 0.1 g/cm³ | [4] |

Hypothetical Thermal Decomposition Pathways

In the absence of direct experimental evidence, the thermal decomposition of this compound is likely to proceed through several pathways, dictated by the cleavage of its weakest bonds under thermal stress. The presence of both an acetal-like linkage and a primary alcohol suggests multiple competing decomposition reactions.

Two plausible initiation steps for the thermal decomposition are proposed:

-

Pathway A: C-O Bond Homolysis of the Acetal Group: The bond between the tetrahydrofuran ring oxygen and the butoxy chain is a likely point of initial cleavage.

-

Pathway B: Dehydration of the Primary Alcohol: Elimination of a water molecule from the butanol moiety is a common thermal reaction for alcohols.[5][6]

These initiation steps would be followed by a cascade of secondary reactions, including hydrogen abstraction, radical recombination, and further fragmentation.

Below is a Graphviz diagram illustrating these hypothetical decomposition pathways.

Caption: Hypothetical thermal decomposition pathways of this compound.

Proposed Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition profile of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

-

Instrument: A high-resolution thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: Conduct experiments under both an inert atmosphere (e.g., nitrogen or argon at a flow rate of 50-100 mL/min) and an oxidative atmosphere (e.g., air at a flow rate of 50-100 mL/min) to assess the influence of oxygen on decomposition.

-

Temperature Program: Heat the sample from ambient temperature to 600 °C at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these events.

Methodology:

-

Instrument: A differential scanning calorimeter.

-

Sample Preparation: Seal a small amount of the sample (2-5 mg) in a hermetically sealed aluminum or copper pan. An empty, sealed pan should be used as a reference.

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to a temperature above the expected decomposition temperature (determined by TGA) at a controlled heating rate (e.g., 10 °C/min).

-

Data Analysis: Analyze the resulting heat flow curve for endothermic and exothermic peaks corresponding to melting, boiling, and decomposition. Integrate the peak areas to determine the enthalpy of these transitions.

Evolved Gas Analysis (EGA) - TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR)

Objective: To identify the volatile decomposition products in real-time as they are evolved during heating.

Methodology:

-

Instrument: A TGA instrument coupled to a mass spectrometer or an FTIR spectrometer via a heated transfer line.

-

TGA Conditions: Follow the protocol outlined in section 4.1.

-

MS/FTIR Analysis: Continuously analyze the gases evolved from the TGA furnace.

-

Data Analysis: Correlate the evolution of specific gaseous products (identified by their mass-to-charge ratio in MS or their infrared absorption bands in FTIR) with the mass loss events observed in the TGA data. This will provide direct evidence for the proposed decomposition pathways.

Below is a Graphviz diagram illustrating a typical experimental workflow for thermal analysis.

References

Methodological & Application

Application Notes and Protocols for 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol, also known as 2-(4-hydroxybutoxy)tetrahydrofuran, is a di-functional molecule featuring a primary hydroxyl group and a tetrahydrofuran (THF) moiety. While it is recognized as a valuable chemical intermediate in organic synthesis, its direct application as a primary monomer in large-scale polymer production is not extensively documented in publicly available literature.[1][2] It is most notably identified as a by-product in the industrial synthesis of 1,4-butanediol and a known impurity in the production of poly(butylene terephthalate) (PBT).[1][3][4]

The presence of both a hydroxyl group and a cyclic ether imparts unique structural characteristics that suggest its potential utility in modifying polymer properties. The hydroxyl group can participate in step-growth polymerization reactions, such as polyesterification and polyurethane formation, while the pendant THF group can influence the polymer's flexibility, solubility, and thermal characteristics.

These application notes provide an overview of the potential use of this compound as a comonomer in the synthesis of copolyesters and polyurethanes, drawing upon established polymerization principles. The protocols outlined below are model procedures that can be adapted for research and development purposes to explore the impact of incorporating this unique diol into polymer backbones.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing polymerization reactions, including determining appropriate reaction conditions and purification methods.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆O₃ | [5] |

| Molecular Weight | 160.21 g/mol | [5] |

| Boiling Point (Predicted) | 260.0 ± 35.0 °C | [4] |

| Density (Predicted) | 1.04 ± 0.1 g/cm³ | [4] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [4] |

Application in Copolyester Synthesis

The diol functionality of this compound allows for its incorporation into polyester chains via polycondensation with dicarboxylic acids or their derivatives. The inclusion of the THF side group is hypothesized to disrupt chain packing, potentially leading to polymers with lower crystallinity, enhanced flexibility, and altered thermal properties compared to their aliphatic counterparts.

Hypothetical Copolyester Synthesis Workflow

Caption: Workflow for the synthesis and characterization of a copolyester.

Experimental Protocol: Synthesis of a Copolyester with Adipic Acid

This protocol describes the synthesis of a copolyester using this compound and adipic acid.

Materials:

-

This compound

-

Adipic acid

-

Titanium(IV) butoxide (Ti(OBu)₄) or other suitable catalyst

-

High-purity nitrogen gas

-

Suitable solvent (e.g., chloroform or THF)

-

Non-solvent for precipitation (e.g., methanol or hexane)

Procedure:

-

Reactor Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser is charged with equimolar amounts of this compound and adipic acid.

-

Catalyst Addition: The catalyst (e.g., 0.1 mol% Ti(OBu)₄ relative to the diacid) is added to the reaction mixture.

-

Esterification: The mixture is heated under a slow stream of nitrogen to 180-220°C with continuous stirring. The reaction progress is monitored by the collection of water in the distillation receiver. This stage is typically continued for 2-4 hours.

-

Polycondensation: The temperature is gradually increased to 220-250°C, and a vacuum (typically <1 mmHg) is slowly applied. The reaction is continued for another 3-5 hours to increase the molecular weight of the polymer. The viscosity of the reaction mixture will increase significantly.

-

Purification: The resulting polymer is cooled to room temperature, dissolved in a suitable solvent, and precipitated by pouring the solution into a vigorously stirred non-solvent. The precipitated polymer is then collected by filtration and dried in a vacuum oven at 40-50°C until a constant weight is achieved.

Expected Polymer Properties and Characterization Data

The properties of the resulting copolyester are expected to be influenced by the incorporation of the THF-containing diol. The following table outlines the expected trends and the analytical techniques used for their determination.

| Property | Expected Trend | Analytical Technique |

| Molecular Weight (Mn, Mw) | Dependent on reaction conditions | Gel Permeation Chromatography (GPC) |

| Polydispersity Index (PDI) | Typically 1.5 - 2.5 for polycondensation | GPC |

| Glass Transition Temp. (Tg) | Lowered compared to a more rigid diol | Differential Scanning Calorimetry (DSC) |

| Melting Temperature (Tm) | Potentially lowered or absent (amorphous) | DSC |

| Thermal Stability (TGA) | To be determined | Thermogravimetric Analysis (TGA) |

| Chemical Structure | Confirmation of ester linkages and THF presence | Nuclear Magnetic Resonance (NMR) Spectroscopy |

Application in Polyurethane Synthesis

As a diol, this compound can react with diisocyanates to form polyurethanes. It can be used as a chain extender to modify the properties of the soft segment in segmented polyurethanes. The flexible ether linkage and the bulky THF group may lead to polyurethanes with increased elasticity and altered mechanical properties.

Polyurethane Synthesis Reaction Scheme

Caption: Reaction scheme for the synthesis of a segmented polyurethane.

Experimental Protocol: Synthesis of a Segmented Polyurethane

This protocol describes a two-step synthesis of a segmented polyurethane where this compound acts as a chain extender.

Materials:

-

Poly(tetramethylene ether) glycol (PTMG, Mn = 2000 g/mol )

-

4,4'-Diphenylmethane diisocyanate (MDI)

-

This compound

-

Dibutyltin dilaurate (DBTDL) catalyst

-

Dry N,N-Dimethylformamide (DMF)

Procedure:

-

Prepolymer Synthesis: In a moisture-free environment, PTMG is dried under vacuum at 80°C for 2 hours. A stoichiometric excess of MDI is then added, and the reaction is carried out at 80°C for 2-3 hours with mechanical stirring to form an isocyanate-terminated prepolymer.

-

Chain Extension: The prepolymer is cooled to approximately 60°C and dissolved in dry DMF. A solution of this compound in DMF is then added dropwise to the prepolymer solution with vigorous stirring. A catalytic amount of DBTDL is added to facilitate the reaction.

-

Curing: The reaction mixture is stirred for an additional 1-2 hours, and then poured into a mold. The solvent is evaporated at 60-70°C, followed by curing at 100-110°C for several hours to obtain the final polyurethane film.

-

Characterization: The resulting polyurethane can be characterized for its mechanical properties (tensile strength, elongation at break), thermal properties (DSC, TGA), and chemical structure (FTIR, NMR).

Anticipated Impact on Polyurethane Properties

The incorporation of this compound as a chain extender is expected to influence the final properties of the polyurethane.

| Property | Anticipated Effect | Rationale |

| Hardness | Decrease | The flexible ether linkage and bulky THF group may disrupt the packing of hard segments. |

| Elongation at Break | Increase | Increased flexibility of the polymer chains. |

| Tensile Strength | To be determined | May decrease due to reduced hard segment cohesion, but this could be offset by other factors. |

| Glass Transition Temp. (Tg) | Potential shift | The mobility of the polymer chains will be altered. |

Conclusion

While this compound is not a mainstream polymer building block, its unique structure presents interesting possibilities for creating novel polymers with tailored properties. The protocols and data presented here serve as a foundation for researchers to explore its use as a comonomer in copolyesters and polyurethanes. Further investigation is required to fully elucidate the structure-property relationships of polymers containing this diol and to determine their suitability for various applications, including in the development of new biomaterials and specialty plastics. The primary challenge remains the limited commercial availability and the lack of extensive research on its polymerization behavior.

References

Application Notes and Protocols: 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol as a Monomer for Novel Polyesters in Drug Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of novel polyesters using 4-((tetrahydrofuran-2-yl)oxy)butan-1-ol as a monomer, with a focus on their potential applications in drug delivery systems.

Introduction

This compound is a unique diol monomer containing a tetrahydrofuran moiety, which can impart distinct properties to polyesters, such as altered hydrophilicity, degradation kinetics, and drug-polymer interactions. Polyesters are a well-established class of biodegradable and biocompatible polymers widely used in drug delivery applications.[1][2] The incorporation of the tetrahydrofuran group offers a novel avenue for designing polyesters with tailored properties for controlled drug release. This document outlines the synthetic routes, characterization methods, and protocols for evaluating these novel polyesters for drug delivery applications.

Synthesis of Polyesters from this compound

Polyesters can be synthesized from this compound through various polymerization techniques, primarily polycondensation with a suitable dicarboxylic acid or enzymatic polymerization.

Melt Polycondensation

Melt polycondensation is a common method for polyester synthesis that involves the reaction of a diol and a dicarboxylic acid at high temperatures under vacuum to remove the condensation byproduct (water).[3]

Experimental Protocol: Melt Polycondensation

-

Reactant Preparation: In a flame-dried glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a vacuum outlet, combine equimolar amounts of this compound and a chosen dicarboxylic acid (e.g., adipic acid, succinic acid).

-

Catalyst Addition: Add a catalyst, such as antimony(III) oxide, tin(II) 2-ethylhexanoate, or titanium(IV) isopropoxide, at a concentration of 0.01-0.1 mol% relative to the dicarboxylic acid.

-

Esterification Stage: Heat the mixture under a gentle stream of nitrogen to 150-180°C with continuous stirring. Maintain these conditions for 2-4 hours to facilitate the initial esterification and removal of water.

-

Polycondensation Stage: Gradually increase the temperature to 180-220°C while slowly reducing the pressure to below 1 mmHg. Continue the reaction for 4-8 hours, or until the desired melt viscosity is achieved, indicating high molecular weight polymer formation.

-

Polymer Isolation: Cool the reactor to room temperature under nitrogen. The resulting solid polyester can be dissolved in a suitable solvent (e.g., chloroform, dichloromethane) and precipitated in a non-solvent (e.g., cold methanol) to purify it.

-

Drying: Dry the purified polyester under vacuum at 40-50°C until a constant weight is obtained.

Logical Workflow for Melt Polycondensation

Caption: Workflow for polyester synthesis via melt polycondensation.

Enzymatic Polymerization

Enzymatic polymerization offers a greener alternative to traditional methods, often proceeding under milder conditions and with high selectivity.[4][5] Lipases, such as Candida antarctica lipase B (CALB), are commonly used to catalyze polyester synthesis.[6]

Experimental Protocol: Enzymatic Polymerization

-

Reactant Preparation: In a vial, dissolve equimolar amounts of this compound and a dicarboxylic acid dimethyl ester (e.g., dimethyl adipate) in an anhydrous solvent like diphenyl ether.

-

Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (immobilized CALB), to the reaction mixture (typically 10-20% by weight of the monomers).

-

Reaction: Heat the mixture to 60-90°C with gentle shaking or stirring in an incubator or oil bath. The reaction is typically carried out for 24-96 hours.

-

Enzyme Removal: After the reaction, filter the mixture to remove the immobilized enzyme. The enzyme can often be washed and reused.

-

Polymer Isolation: Precipitate the polyester by pouring the filtrate into a large volume of a non-solvent like cold methanol.

-

Purification and Drying: Collect the polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum at room temperature.

Logical Workflow for Enzymatic Polymerization

Caption: Workflow for polyester synthesis via enzymatic polymerization.

Characterization of Polyesters

The synthesized polyesters should be thoroughly characterized to determine their chemical structure, molecular weight, and thermal properties.

Table 1: Hypothetical Characterization Data for Polyesters Synthesized from this compound

| Polyester ID | Dicarboxylic Acid | Polymerization Method | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) | Tm (°C) | Td,5% (°C) |

| PTHF-Ad | Adipic Acid | Melt Polycondensation | 15,000 | 1.8 | -45 | 55 | 320 |

| PTHF-Su | Succinic Acid | Melt Polycondensation | 12,500 | 1.7 | -30 | 95 | 310 |

| PTHF-Ad-E | Dimethyl Adipate | Enzymatic | 8,000 | 1.5 | -48 | 50 | 315 |

Note: This is example data. Actual values will depend on specific reaction conditions.

Experimental Protocols: Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃) and record ¹H and ¹³C NMR spectra to confirm the chemical structure and monomer incorporation.[7]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Analyze a thin film or KBr pellet of the polymer to identify characteristic functional groups, such as the ester carbonyl stretch (~1735 cm⁻¹).[7]

-

Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer using a GPC system calibrated with polystyrene standards.[8]

-

Differential Scanning Calorimetry (DSC): Measure the glass transition temperature (Tg) and melting temperature (Tm) of the polymer by heating and cooling the sample at a controlled rate (e.g., 10°C/min).[8]

-

Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature in a nitrogen atmosphere. The temperature at 5% weight loss (Td,5%) is a common metric.[8]

Application in Drug Delivery

Polyesters derived from this compound can be formulated into various drug delivery systems, such as nanoparticles, to encapsulate and control the release of therapeutic agents.[9][10]

Preparation of Polyester Nanoparticles

The nanoprecipitation (solvent displacement) method is a straightforward technique for preparing polyester nanoparticles.

Experimental Protocol: Nanoparticle Preparation

-

Organic Phase: Dissolve the synthesized polyester (e.g., 50 mg) and a model drug (e.g., 5 mg of curcumin) in a water-miscible organic solvent like acetone or acetonitrile (5 mL).

-

Aqueous Phase: Prepare an aqueous solution (10 mL) containing a stabilizer, such as Pluronic F127 or polyvinyl alcohol (PVA) (e.g., 1% w/v).

-

Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under moderate magnetic stirring. The polymer and drug will precipitate to form nanoparticles.

-

Solvent Evaporation: Stir the resulting nanoparticle suspension at room temperature for several hours to evaporate the organic solvent.

-

Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles, then wash them with deionized water to remove the excess stabilizer and unencapsulated drug.

-

Lyophilization: Resuspend the washed nanoparticles in a small amount of deionized water containing a cryoprotectant (e.g., 5% w/v trehalose) and freeze-dry to obtain a powder for long-term storage.

Workflow for Nanoparticle Preparation

Caption: Workflow for preparing drug-loaded polyester nanoparticles.

Characterization of Nanoparticles

Table 2: Hypothetical Characterization Data for Drug-Loaded Nanoparticles

| Formulation ID | Polymer | Drug | Particle Size (nm) | PDI | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) |

| NP-PTHF-Ad-Cur | PTHF-Ad | Curcumin | 150 | 0.15 | -20 | 8.5 | 90 |

Note: This is example data. Actual values will depend on the formulation parameters.

In Vitro Drug Release

An in vitro release study is crucial to evaluate the drug release kinetics from the nanoparticles. The dialysis method is commonly employed.[11]

Experimental Protocol: In Vitro Drug Release

-

Preparation: Disperse a known amount of drug-loaded nanoparticles (e.g., 5 mg) in a release medium (e.g., phosphate-buffered saline, pH 7.4, containing 0.5% w/v Tween 80 to ensure sink conditions).

-

Dialysis: Place the nanoparticle suspension in a dialysis bag (with an appropriate molecular weight cut-off) and immerse the bag in a larger volume of the release medium at 37°C with continuous stirring.

-

Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium from outside the dialysis bag and replace it with an equal volume of fresh medium.

-

Analysis: Quantify the amount of drug in the collected samples using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

-

Calculation: Calculate the cumulative percentage of drug released over time.

Cytotoxicity Assessment

The biocompatibility of the synthesized polyesters should be evaluated using in vitro cytotoxicity assays.[12]

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed a suitable cell line (e.g., L929 fibroblasts or a relevant cancer cell line) in a 96-well plate and allow the cells to adhere overnight.

-

Material Exposure: Prepare extracts of the polyester by incubating the polymer film or nanoparticles in a cell culture medium for 24 hours. Alternatively, expose the cells to various concentrations of the polyester nanoparticles directly.

-

Incubation: Incubate the cells with the polymer extracts or nanoparticles for 24, 48, or 72 hours.

-

MTT Assay: Add MTT reagent to each well and incubate for 3-4 hours. The viable cells will reduce the MTT to formazan crystals.

-

Solubilization: Dissolve the formazan crystals in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the cell viability as a percentage relative to untreated control cells.

Signaling Pathway for Cytotoxicity Assessment

Caption: Conceptual pathway of the MTT assay for assessing cell viability.

Conclusion

This compound presents a promising new monomer for the synthesis of novel biodegradable polyesters. By following the detailed protocols outlined in these application notes, researchers can synthesize, characterize, and evaluate these polymers for their potential in advanced drug delivery systems. The unique chemical structure of this monomer may lead to polyesters with enhanced properties, offering new opportunities in the development of effective and safe drug therapies. Further research and optimization of the described methods are encouraged to fully explore the potential of this novel class of biomaterials.

References

- 1. Polyesters and Polyester Nano- and Microcarriers for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Enzymatic synthesis of biobased polyesters utilizing aromatic diols as the rigid component - White Rose Research Online [eprints.whiterose.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Characterization of Branched Polyester: Thermal and Microbial Degradation Studies [pubs.sciepub.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. researchgate.net [researchgate.net]